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Compound of Interest

Compound Name: 5-Phenyl-1H-tetrazole

Cat. No.: B099889

An In-depth Technical Guide on the Spectroscopic Data of 5-Phenyl-1H-tetrazole

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Phenyl-1H-tetrazole, tailored for researchers, scientists, and professionals in drug
development. The document presents nuclear magnetic resonance (NMR), infrared (IR), and
mass spectrometry (MS) data in structured tables, details the experimental protocols for data
acquisition, and includes visualizations of the analytical workflow.

Spectroscopic Data

The following sections summarize the key spectroscopic data for the characterization of 5-
Phenyl-1H-tetrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for elucidating the molecular structure of 5-Phenyl-
1H-tetrazole. The data presented below were obtained in deuterated dimethyl sulfoxide
(DMSO-ds).

Table 1: *H NMR Spectroscopic Data for 5-Phenyl-1H-tetrazole
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Chemical Shift (5,

Multiplicity Integration Assignment

ppm)

17.45 Broad (br) 1H N-H (Tetrazole ring)
Ortho-protons (Phenyl

7.99 Doublet (d) 2H )
ring)

] Meta- and Para-
7.54 Triplet (t) 3H

protons (Phenyl ring)

Solvent: DMSO-de,
Spectrometer
Frequency: 400
MHz[1]

Table 2: 3C NMR Spectroscopic Data for 5-Phenyl-1H-tetrazole

Chemical Shift (6, ppm)

Assignment

155.93 C (Tetrazole ring)
131.84 Para-C (Phenyl ring)
129.78 Meta-C (Phenyl ring)
127.33 Ortho-C (Phenyl ring)
124.63 Ipso-C (Phenyl ring)

Solvent: DMSO-ds, Spectrometer Frequency:
100 MHz[1] Note: Specific assignments for all
phenyl carbons can vary; the values 124.63 and

120.69 from the source are also associated with

the phenyl ring carbons.[1]

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy identifies the functional groups present in the

molecule through their characteristic vibrational frequencies.

© 2025 BenchChem. All rights reserved.

2/7 Tech Support


https://www.rsc.org/suppdata/c6/ra/c6ra14352k/c6ra14352k1.pdf
https://www.benchchem.com/product/b099889?utm_src=pdf-body
https://www.rsc.org/suppdata/c6/ra/c6ra14352k/c6ra14352k1.pdf
https://www.rsc.org/suppdata/c6/ra/c6ra14352k/c6ra14352k1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b099889?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Table 3: FT-IR Absorption Bands for 5-Phenyl-1H-tetrazole

Wavenumber (cm~?) Description

2919 N-H Stretch

1601 C=N Stretch (Tetrazole ring) / C=C Stretch
(Aromatic)

1457 C=C Stretch (Aromatic)

1281 Ring Vibration

722 C-H Out-of-plane Bending (Aromatic)

Sample Preparation: KBr Pellet[1] The

appearance of a distinct N-H stretching band is

a key indicator of the successful formation of the

tetrazole ring from a nitrile precursor.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, confirming the molecular weight and offering structural clues.

Table 4: Mass Spectrometry Data for 5-Phenyl-1H-tetrazole
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m/z lon Type Method Relative Intensity
146.15 [M]* El

145 [M-H]~ LC-ESI-QFT

118 [M-N2]* El 100%

a1 [CeHsN]* El 74.4%

77 [CeHs]* El 45.6%

M: Molecular lon, El:
Electron lonization,
LC-ESI-QFT: Liquid
Chromatography-
Electrospray
lonization-Quadrupole
Time-of-Flight[3][4][5]
[6] The molecular
formula is C7HsNa4
with a molecular
weight of 146.15
g/mol .[4][5][6]

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

NMR Spectroscopy Protocol

e Sample Preparation: Approximately 5-10 mg of purified 5-Phenyl-1H-tetrazole was
dissolved in 0.6-0.7 mL of DMSO-ds. Tetramethylsilane (TMS) was used as an internal
standard for chemical shift referencing (& = 0.0 ppm). The resulting solution was transferred
into a 5 mm NMR tube.[7]

e Instrumentation: *H and 3C NMR spectra were acquired on a JEOL 400 MHz spectrometer.

[1]

e 1H NMR Acquisition Parameters:
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o Spectrometer Frequency: 400 MHz
o Solvent: DMSO-de
o Number of Scans: 16-64 (adjusted based on concentration)

o Relaxation Delay: 1-2 seconds[7]

e 13C NMR Acquisition Parameters:
o Spectrometer Frequency: 100 MHz[1]
o Solvent: DMSO-de
o Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio
o Relaxation Delay: 2-5 seconds[7]

FT-IR Spectroscopy Protocol (KBr Pellet Method)

o Sample Preparation: 1-2 mg of dry 5-Phenyl-1H-tetrazole was finely ground with
approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar. The
homogenous mixture was then compressed in a die under 8-10 tons of pressure to form a
transparent pellet.[7]

e Instrumentation: Spectra were recorded using a Perkin Elmer 400 FT-IR spectrometer.[1]

o Data Acquisition: A background spectrum of a pure KBr pellet was first collected. The sample
pellet was then placed in the spectrometer's sample holder, and the spectrum was recorded
over the range of 4000-400 cm~1.[1][7]

Mass Spectrometry Protocol

e Electron lonization (El): The sample was introduced directly into the ion source. The mass
spectrum was obtained using a standard electron ionization energy of 70 eV.[4]

 Liquid Chromatography-Electrospray lonization (LC-ESI-QFT): The sample was analyzed
using a liquid chromatography system coupled to an ESI source and a Quadrupole Time-of-
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Flight mass spectrometer. The data presented corresponds to the negative ion mode,
detecting the [M-H]~ species.[3]

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of
5-Phenyl-1H-tetrazole.

Sample Preparation Spectroscopic Analysis Data Processing & Interpretation
- Prepare for Mass Spectrometer Mass Spectrum
Direct Inlet or LC (EI & ESI) (m/z Values, Fragmentation)
5-Phenyl-1H-tetrazole ~— Grind with KBr g IR Spectrum — Structural
(Purified Solid) "1 &Pressinto Pellet FT-IR Spectrometer (Absorption Bands) - Elucidation
- Dissolve in NMR Spectrometer ~ NMR Spectra
"1 Dwmso-d6 + TMS (*H & 3C) "1 (Chemical Shifts, Multiplicity)

Click to download full resolution via product page

Caption: General workflow for the spectroscopic characterization of 5-Phenyl-1H-tetrazole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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